3-(3-Bromophenyl)-3-oxopropanal
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Overview
Description
3-(3-Bromophenyl)-3-oxopropanal is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of phenylpropanoic acid derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The resulting brominated product is then subjected to oxidation reactions to introduce the oxopropanal group .
Industrial Production Methods
Industrial production of 3-(3-Bromophenyl)-3-oxopropanal may involve large-scale bromination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Bromophenyl)-3-oxopropanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-oxopropanal involves its interaction with various molecular targets. The bromine atom and oxopropanal group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways . These interactions can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the oxopropanal group.
3-(3-Bromophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an oxopropanal group.
3-Bromoanisole: Contains a bromine-substituted phenyl ring with a methoxy group instead of an oxopropanal group.
Uniqueness
3-(3-Bromophenyl)-3-oxopropanal is unique due to the presence of both a bromine atom and an oxopropanal group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-bromophenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXNNUWTSXHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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